2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide
Overview
Description
2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide is a complex organic compound that features a quinoline, pyrazole, and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide typically involves multi-step reactionsCommon reagents used in these reactions include propargyl bromide, sodium azide, and various catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and pyrazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents like acetone or ethanol, and catalysts such as anhydrous potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Pyrazole derivatives: Compounds such as celecoxib, which is used as an anti-inflammatory drug.
Triazole derivatives: Compounds like fluconazole, which is used as an antifungal agent.
Uniqueness
2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide is unique due to its combination of three distinct heterocyclic moieties. This structural complexity allows for a wide range of potential interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-4-27-22-10-18(25-27)24-19(28)12-26-11-16(9-21-26)20-14(3)8-15-6-5-13(2)7-17(15)23-20/h5-11H,4,12H2,1-3H3,(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYZFBFNKBWITJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)NC(=O)CN2C=C(C=N2)C3=NC4=C(C=CC(=C4)C)C=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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